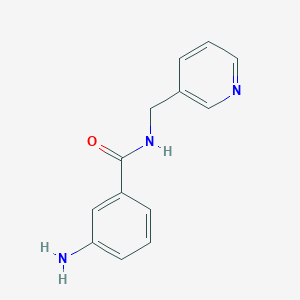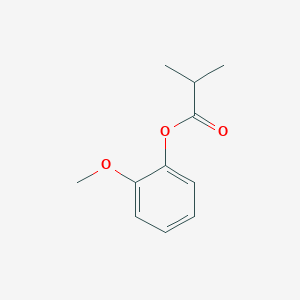
Guaiacol isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guaiacol isobutyrate is a flavoring agent . It has an empirical formula of C11H14O3, a CAS number of 723759-62-4, and a molecular weight of 194.23 . It is used in flavors and fragrances and has a nutty and fruity organoleptic property .
Synthesis Analysis
Guaiacol can be synthesized by the dimethylation of catechol followed by selective mono-demethylation . In a study, guaiacol was found to inhibit purified GYS1 and GYS2 in vitro . The study also confirmed that guaiacol is a competitive inhibitor of purified GYS1 and GYS2 and a mixed inhibitor of the enzymes in cell lysates .Molecular Structure Analysis
The molecular structure of Guaiacol isobutyrate is represented by the empirical formula C11H14O3 . It has a molecular weight of 194.23 .Chemical Reactions Analysis
Guaiacol, a component of Guaiacol isobutyrate, has been studied for its deoxygenation using methane over the Pt–Bi catalyst . It was found to exhibit as good deoxygenation performance as hydrogen .Physical And Chemical Properties Analysis
Guaiacol isobutyrate is a combustible liquid . It has a flash point of 201.0 °F or 93.89 °C .It is classified as a combustible liquid . Safety data sheet for Guaiacol, a related compound, suggests that it is harmful if swallowed and may be harmful in contact with skin . It causes skin and eye irritation .
Direcciones Futuras
Guaiacol has been studied as a potential treatment for adult polyglucosan body disease (APBD), a glycogen storage disorder . The study found that Guaiacol improved grip strength and increased lifespan in murine APBD models . These results support further exploration of Guaiacol for treating APBD .
Relevant Papers The paper “Guaiacol as a drug candidate for treating adult polyglucosan body disease” discusses the potential of Guaiacol in treating APBD . Another paper, “Safety evaluation of certain food additives and contaminants” provides information on the safety of Guaiacol isobutyrate .
Propiedades
Número CAS |
723759-62-4 |
|---|---|
Nombre del producto |
Guaiacol isobutyrate |
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(2-methoxyphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C11H14O3/c1-8(2)11(12)14-10-7-5-4-6-9(10)13-3/h4-8H,1-3H3 |
Clave InChI |
YXJFCJJDNPANPU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC=CC=C1OC |
SMILES canónico |
CC(C)C(=O)OC1=CC=CC=C1OC |
Densidad |
1.056-1.065 |
Otros números CAS |
723759-62-4 |
Descripción física |
Clear colourless to light yellow liquid; Fruity nutty aroma |
Solubilidad |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



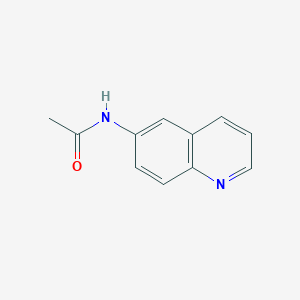
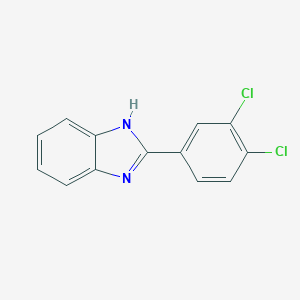
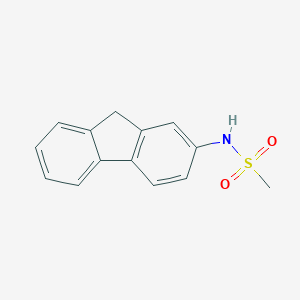
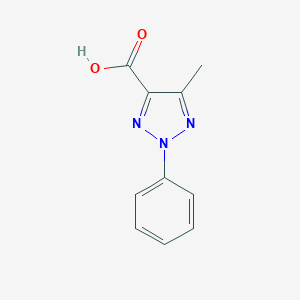
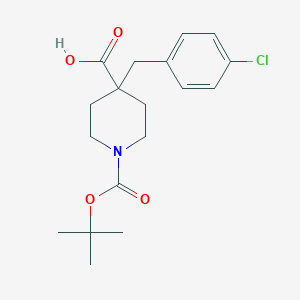
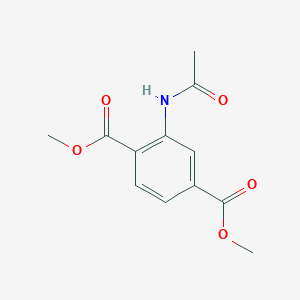
![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)
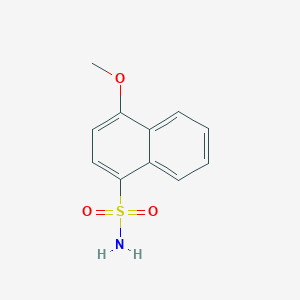
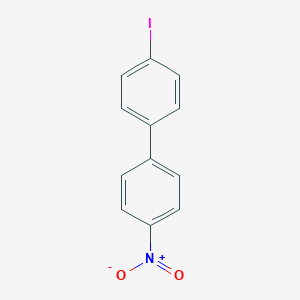
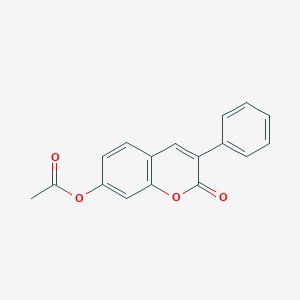
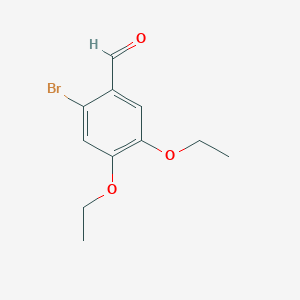
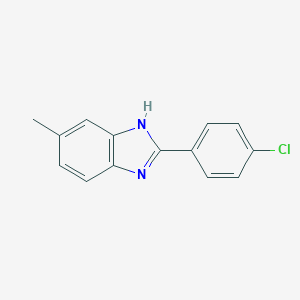
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)
